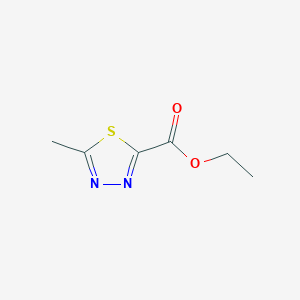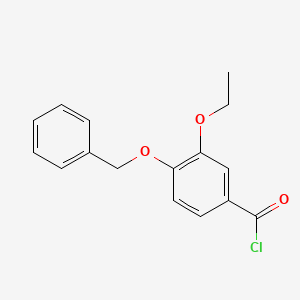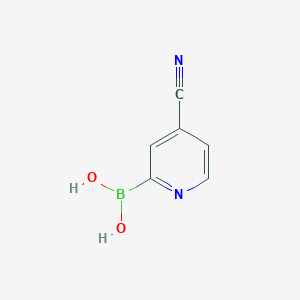
5-甲基-1,3,4-噻二唑-2-羧酸乙酯
描述
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
1,3,4-噻二唑衍生物,包括5-甲基-1,3,4-噻二唑-2-羧酸乙酯,已被发现具有有效的抗菌活性 . 它们对多种病原体表现出广谱活性,包括大肠杆菌、芽孢杆菌和白色念珠菌albicans .
抗真菌活性
5-甲基-1,3,4-噻二唑-2-羧酸乙酯可用于制备具有强杀菌活性的化合物 . 这包括带有腙衍生物的1,2,3-噻二唑 .
抗癌活性
存在于5-甲基-1,3,4-噻二唑-2-羧酸乙酯中的1,3,4-噻二唑部分与抗癌活性有关 . 这使其成为开发新型抗癌药物的潜在候选者。
抗糖尿病活性
1,3,4-噻二唑衍生物也与抗糖尿病活性有关 . 这表明5-甲基-1,3,4-噻二唑-2-羧酸乙酯可能用于治疗糖尿病。
降压活性
1,3,4-噻二唑部分与降压活性有关 . 这表明5-甲基-1,3,4-噻二唑-2-羧酸乙酯可能用于控制高血压。
抗炎活性
1,3,4-噻二唑衍生物已被发现具有抗炎活性 . 这表明5-甲基-1,3,4-噻二唑-2-羧酸乙酯可能用于治疗炎症性疾病。
抗惊厥活性
1,3,4-噻二唑衍生物,包括5-甲基-1,3,4-噻二唑-2-羧酸乙酯,与抗惊厥活性有关 . 这表明在治疗癫痫和其他癫痫发作疾病方面的潜在应用。
抗病毒活性
1,3,4-噻二唑部分与抗病毒活性有关 . 这表明5-甲基-1,3,4-噻二唑-2-羧酸乙酯可能用于治疗病毒感染。
作用机制
Target of Action
Compounds with similar structures, such as 1,2,3-thiadiazole derivatives, have been found to have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, under the action of potassium carbonate in DMF with an excess of primary amines or morpholine, the starting thiadiazole has formed the corresponding thioamides of furylacetic acid .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a wide range of biochemical pathways .
Pharmacokinetics
The compound’s physicochemical properties, such as its predicted boiling point and density, have been reported .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .
生化分析
Biochemical Properties
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate can bind to specific protein receptors, influencing cellular signaling pathways .
Cellular Effects
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic genes. Moreover, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate can alter metabolic pathways, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate involves several key interactions at the molecular level. It can bind to biomolecules, such as DNA and RNA, affecting gene expression. Additionally, this compound can inhibit or activate enzymes, depending on the context. For instance, it has been found to inhibit the activity of certain kinases, thereby modulating signal transduction pathways. These interactions ultimately lead to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate within cells and tissues are critical for its biological activity. It can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate can localize to various cellular compartments, influencing its localization and accumulation. These factors are essential for understanding the compound’s overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can exert effects on mitochondrial function and energy production. Understanding the subcellular localization of Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate is crucial for elucidating its precise mechanisms of action .
属性
IUPAC Name |
ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-8-7-4(2)11-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVKZLLIEGQHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869108-50-9 | |
| Record name | ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)

![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)





![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)





